molecular formula C21H16N6O5S B10921651 methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10921651
M. Wt: 464.5 g/mol
InChI Key: HDYODSAAKDPNFU-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, including the formation of the triazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, making it suitable for large-scale production.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of microwave irradiation can be particularly advantageous in reducing reaction times and improving yields. Additionally, the process can be automated to ensure consistency and efficiency in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of the ERK signaling pathway, which is crucial for cell proliferation and survival . By inhibiting key enzymes in this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of a triazolo[1,5-a]pyrimidine core with a cyclopenta[b]thiophene moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C21H16N6O5S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 2-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H16N6O5S/c1-32-20(29)17-13-6-3-7-16(13)33-19(17)25-18(28)15-9-14(24-21-22-10-23-26(15)21)11-4-2-5-12(8-11)27(30)31/h2,4-5,8-10H,3,6-7H2,1H3,(H,25,28)

InChI Key

HDYODSAAKDPNFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=NC=NN34)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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